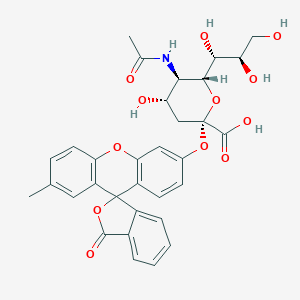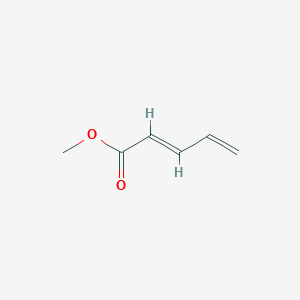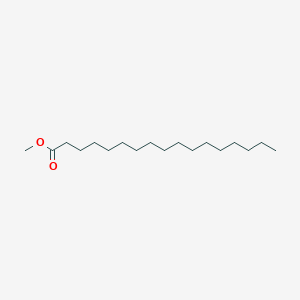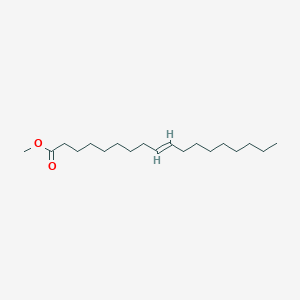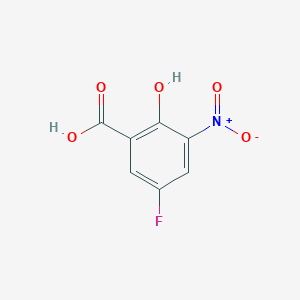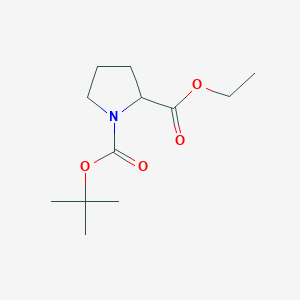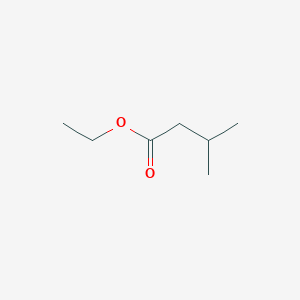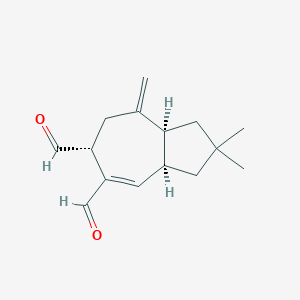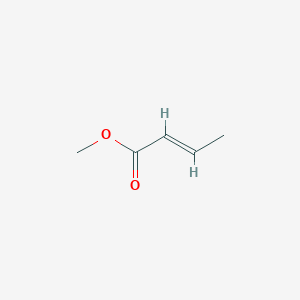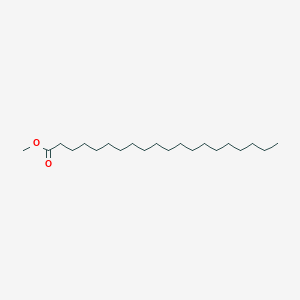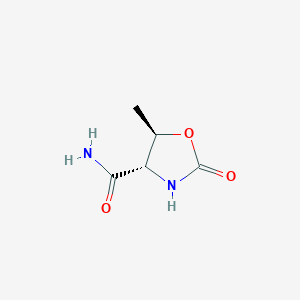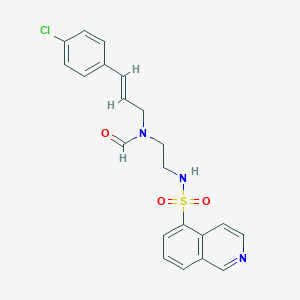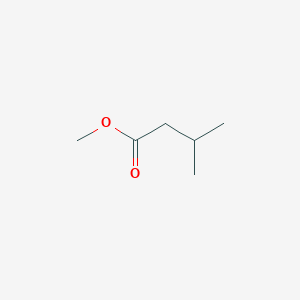
2,4,5-三氟苯甲酰乙酸乙酯
概述
描述
Ethyl 2,4,5-trifluorobenzoylacetate is an organic compound with the molecular formula C11H9F3O3. It is a white to yellow solid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.
科学研究应用
Ethyl 2,4,5-trifluorobenzoylacetate is widely used in scientific research due to its versatile chemical properties :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorinated compounds for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of new antibiotics and anticancer agents.
Industry: Used in the production of agrochemicals and specialty chemicals.
安全和危害
Ethyl 2,4,5-trifluorobenzoylacetate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
作用机制
Target of Action
Ethyl 2,4,5-Trifluorobenzoylacetate is a chemical compound used primarily in organic synthesis and as a pharmaceutical intermediate It’s known to be used in the synthesis of aminopyrrolidinyl)quinolinecarboxylates, which have demonstrated antitumor activities .
Mode of Action
As an intermediate in pharmaceutical synthesis, its role is typically to contribute specific functional groups that are integral to the bioactivity of the final product .
Biochemical Pathways
The compound’s use in the synthesis of antitumor agents suggests it may indirectly influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
General properties such as its solubility in toluene can provide some insight into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Its solubility suggests that it may be well-absorbed in the body, particularly in lipid-rich environments.
Result of Action
Instead, its value lies in its contribution to the structure and function of the final pharmaceutical product .
Action Environment
The action of Ethyl 2,4,5-Trifluorobenzoylacetate is influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, its solubility in toluene suggests that its activity may be influenced by the lipid content of the local environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4,5-trifluorobenzoylacetate typically involves the acylation of 2,4,5-trifluorobenzoic acid with ethyl acetoacetate. One common method includes the following steps :
Acyl Chlorination: 2,4,5-trifluorobenzoic acid is reacted with thionyl chloride to form 2,4,5-trifluorobenzoyl chloride.
Esterification: The resulting acyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as triethylamine to yield Ethyl 2,4,5-trifluorobenzoylacetate.
Industrial Production Methods: In industrial settings, the production of Ethyl 2,4,5-trifluorobenzoylacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: Ethyl 2,4,5-trifluorobenzoylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles under appropriate conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted benzoylacetates.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
相似化合物的比较
Ethyl 2,4,5-trifluorobenzoylacetate is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds . Some similar compounds include:
Ethyl 2,4-difluorobenzoylacetate: Lacks one fluorine atom, resulting in different reactivity and applications.
Ethyl 2,4,5-trichlorobenzoylacetate: Contains chlorine atoms instead of fluorine, leading to different chemical behavior and uses.
Ethyl 2,4,5-trifluorobenzoylpropionate: Similar structure but with a different ester group, affecting its reactivity and applications.
Ethyl 2,4,5-trifluorobenzoylacetate stands out due to its specific trifluoromethyl substitution, which enhances its stability and reactivity in various chemical processes.
属性
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCJYVJORKMTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374557 | |
| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98349-24-7 | |
| Record name | Ethyl 2,4,5-trifluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

